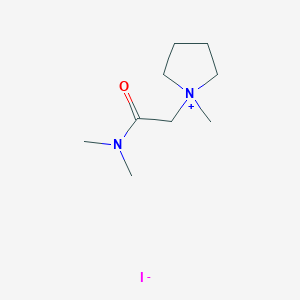
1-((Dimethylcarbamoyl)methyl)-1-methylpyrrolidinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Dimethylcarbamoyl)methyl)-1-methylpyrrolidinium iodide is a quaternary ammonium compound with a unique structure that combines a pyrrolidinium ring with a dimethylcarbamoyl group
Preparation Methods
The synthesis of 1-((Dimethylcarbamoyl)methyl)-1-methylpyrrolidinium iodide typically involves the reaction of 1-methylpyrrolidine with dimethylcarbamoyl chloride, followed by quaternization with methyl iodide. The reaction conditions often include the use of an organic solvent such as dichloromethane or acetonitrile, and the process is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Synthetic Route:
Step 1: 1-Methylpyrrolidine reacts with dimethylcarbamoyl chloride in the presence of a base such as triethylamine to form the intermediate 1-((Dimethylcarbamoyl)methyl)-1-methylpyrrolidine.
Step 2: The intermediate is then quaternized with methyl iodide to yield this compound.
Industrial Production: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in scaling up the production process while maintaining safety and efficiency.
Chemical Reactions Analysis
1-((Dimethylcarbamoyl)methyl)-1-methylpyrrolidinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may result in the cleavage of the carbamoyl group.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride
Substitution: Sodium chloride, sodium bromide, sodium hydroxide
Major Products:
Oxidation: N-oxides
Reduction: Cleaved carbamoyl derivatives
Substitution: Corresponding halide or hydroxide salts
Scientific Research Applications
1-((Dimethylcarbamoyl)methyl)-1-methylpyrrolidinium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties, making it a candidate for use in disinfectants and antiseptics.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, particularly in targeting specific tissues or cells.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the synthesis of other quaternary ammonium compounds.
Mechanism of Action
The mechanism of action of 1-((Dimethylcarbamoyl)methyl)-1-methylpyrrolidinium iodide involves its interaction with cellular membranes. The positively charged quaternary ammonium group can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This property is particularly useful in its antimicrobial applications.
Molecular Targets and Pathways:
Cell Membranes: Disruption of lipid bilayers
Enzymes: Potential inhibition of key metabolic enzymes in microbes
Comparison with Similar Compounds
Benzalkonium Chloride: Commonly used as a disinfectant and antiseptic.
Cetyltrimethylammonium Bromide: Used in hair conditioners and as a surfactant.
Uniqueness:
Structure: The presence of the dimethylcarbamoyl group provides unique chemical reactivity.
Applications: Its potential use in drug delivery and as a phase-transfer catalyst sets it apart from other quaternary ammonium compounds.
Properties
CAS No. |
22041-40-3 |
|---|---|
Molecular Formula |
C9H19IN2O |
Molecular Weight |
298.16 g/mol |
IUPAC Name |
N,N-dimethyl-2-(1-methylpyrrolidin-1-ium-1-yl)acetamide;iodide |
InChI |
InChI=1S/C9H19N2O.HI/c1-10(2)9(12)8-11(3)6-4-5-7-11;/h4-8H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
MICZHATXLVGNDI-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C(=O)C[N+]1(CCCC1)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


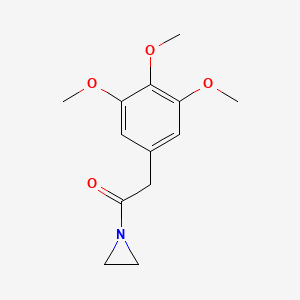
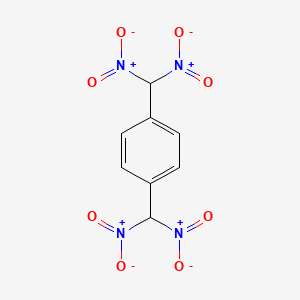
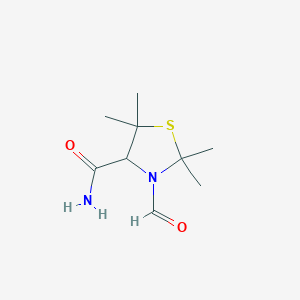
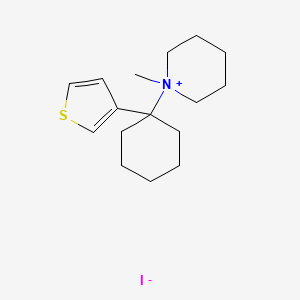

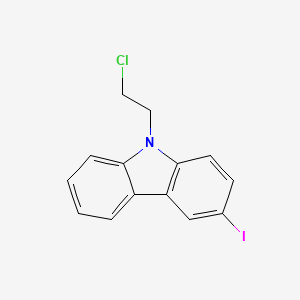
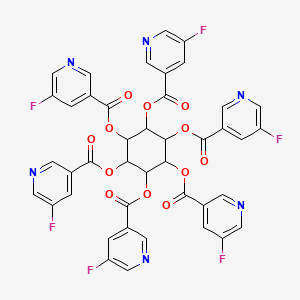
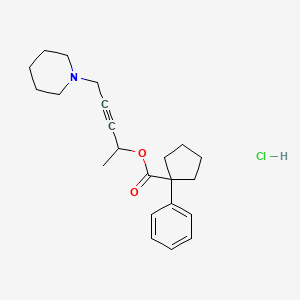

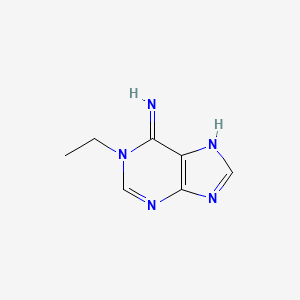
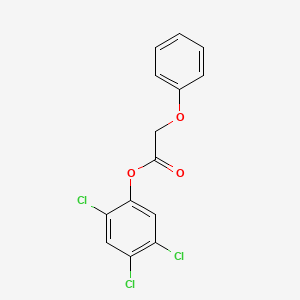
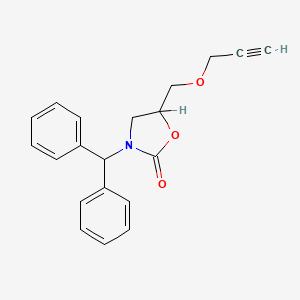
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate](/img/structure/B14701764.png)

